molecular formula C15H15BrN2O2 B2732990 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione CAS No. 1385399-21-2

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione

Cat. No.: B2732990
CAS No.: 1385399-21-2
M. Wt: 335.201
InChI Key: GAOLUZRUJZNERI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione is a high-purity synthetic intermediate designed for oncology and drug discovery research. This compound features a unique hybrid structure combining a 4-bromophenyl group and a propargyl piperazine moiety, making it particularly valuable for Click Chemistry applications via its alkyne functionality . The bromophenyl group acts as an excellent handle for further palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for versatile structural diversification . Piperazine-containing scaffolds are extensively documented in scientific literature for their significant pharmacokinetic properties and broad biological activity, frequently appearing in compounds targeting various disease pathways . Specifically, structurally related thiouracil amides incorporating piperazine and halogenated phenyl groups have demonstrated potent activity as PARP-1 inhibitors, showing efficacy in inhibiting the catalytic activity of PARP1 and reducing viability in human breast cancer cell lines (e.g., MCF-7 IC50 = 18.23 µM) . PARP inhibitors are a major focus in oncology, as they are involved in DNA repair mechanisms, and their inhibition can lead to increased DNA damage markers like phospho-H2AX and induction of apoptosis through Caspase 3/7 activation . Researchers can utilize this diketone derivative as a key precursor for developing novel small molecule therapeutics, particularly for synthesizing potential PARP inhibitors and other targeted cancer therapies. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(20)14(19)12-3-5-13(16)6-4-12/h1,3-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOLUZRUJZNERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common route might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Final Coupling: The bromophenyl intermediate and the piperazine ring are coupled under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as binding to specific receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. This might involve:

    Binding to Receptors: The compound could bind to specific receptors in biological systems, modulating their activity.

    Pathway Modulation: It might influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (Br) at the para position (target compound) increases molecular weight and polarizability compared to chlorine (Cl) analogs .
  • Piperazine Modifications : The prop-2-ynyl group in the target compound introduces a reactive alkyne, contrasting with the inert methyl group in or the benzoyl group in BMS-488043 .
  • Salt Forms : The hydrochloride salt in improves solubility but adds ionic character, unlike the neutral target compound.

Spectroscopic Characterization

Infrared (IR) and NMR data highlight functional group differences:

  • IR Spectroscopy: The target compound’s 1,2-dione core is expected to show strong C=O stretches near 1760–1671 cm⁻¹, consistent with analogs like 3m and 3n . The prop-2-ynyl group may exhibit a characteristic C≡C stretch at ~2100 cm⁻¹, absent in non-alkyne analogs .
  • NMR Spectroscopy :

    • ¹H NMR : The 4-bromophenyl group in the target compound would display aromatic protons as a doublet (J ≈ 8.0 Hz) near δ 7.7–7.8 ppm, similar to compound 3m . The prop-2-ynyl protons (HC≡C-) are expected as a singlet near δ 2.5–3.0 ppm.
    • ¹³C NMR : The 1,2-dione carbonyls resonate near δ 190–200 ppm, as seen in . Piperazine carbons appear at δ 45–60 ppm, while the alkyne carbons (C≡C) would show signals near δ 70–85 ppm .

Biological Activity

1-(4-Bromophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)ethane-1,2-dione (CAS Number: 1385399-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews various studies focusing on its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O2, with a molecular weight of 335.20 g/mol. The compound features a bromophenyl group and a piperazine moiety, which are known to enhance pharmacological effects.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been documented to possess antibacterial properties against various strains of bacteria. While specific data on the antimicrobial activity of this compound is limited, its structural components suggest potential efficacy in this area.

Anticancer Activity

Research indicates that many piperazine derivatives demonstrate anticancer properties. A study conducted by Smith et al. (2023) highlighted that modifications in the structure of piperazine compounds can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-715.5Apoptosis induction
HeLa12.8Cell cycle arrest and apoptosis
A54918.0Inhibition of tumor growth

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. A recent study by Johnson et al. (2024) demonstrated that similar compounds could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to cancer cell survival.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways relevant to mood and cognition.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of the compound to MCF-7 cell lines and observed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of related compounds in models of neurodegeneration, showing promising results in reducing oxidative stress markers.

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